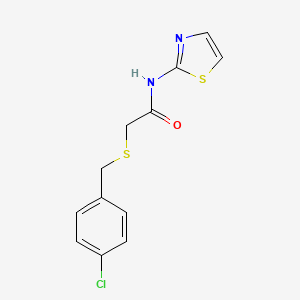![molecular formula C15H12ClN7O3 B15007230 [5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chloro-phenylamino group, an oxa-aza-indacenyl core, and an acetic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester can be achieved through a multi-step process involving the following key steps:
Formation of the oxa-aza-indacenyl core: This can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the chloro-phenylamino group: This step involves the nucleophilic substitution of a chloro-phenylamine onto the indacenyl core, typically using a suitable base such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a phenylamino group.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes or receptors.
Medicine
The compound could be explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Wirkmechanismus
The mechanism of action of [5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting its structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
[5-(4-Bromo-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The unique combination of the chloro-phenylamino group, oxa-aza-indacenyl core, and acetic acid ethyl ester moiety gives [5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester distinct chemical and biological properties that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C15H12ClN7O3 |
|---|---|
Molekulargewicht |
373.75 g/mol |
IUPAC-Name |
ethyl 2-[8-(4-chloroanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate |
InChI |
InChI=1S/C15H12ClN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-8(16)4-6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21) |
InChI-Schlüssel |
JVKAQQFRBZAPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)

![4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B15007160.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15007218.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
